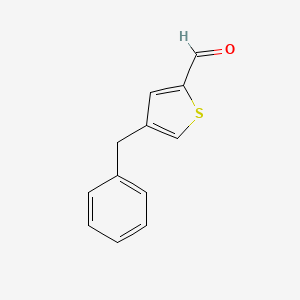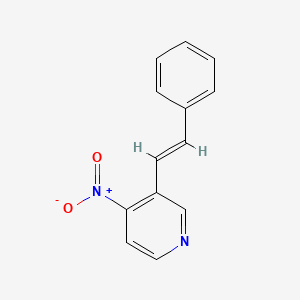
4-Nitro-3-styrylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-3-styrylpyridine is an organic compound that belongs to the class of nitro-substituted pyridines It is characterized by the presence of a nitro group (-NO2) at the fourth position and a styryl group (-CH=CH-Ph) at the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-styrylpyridine typically involves a multi-step process. One common method starts with the nitration of pyridine N-oxide using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride (PCl3) to yield 4-nitropyridine . The final step involves the condensation of 4-nitropyridine with styrene under basic conditions to form this compound.
Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to enhance the efficiency and safety of the process. This method minimizes the accumulation of highly energetic intermediates and allows for better control of reaction conditions, resulting in higher yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitro-3-styrylpyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The styryl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 4-Amino-3-styrylpyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Nitro-3-styrylbenzaldehyde or 4-Nitro-3-styrylbenzoic acid.
Applications De Recherche Scientifique
4-Nitro-3-styrylpyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Nitro-3-styrylpyridine largely depends on its chemical structure. The nitro group is known to participate in electron-withdrawing interactions, which can influence the reactivity of the compound. The styryl group, with its conjugated double bond system, can engage in π-π interactions and other non-covalent interactions with molecular targets. These properties make this compound a versatile compound in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
- 2-Styrylpyridine
- Trans-2-(m-cyanostyryl)pyridine
- Trans-2-[3-methyl-(m-cyanostyryl)]pyridine
- Trans-4-(m-cyanostyryl)pyridine
Comparison: 4-Nitro-3-styrylpyridine is unique due to the presence of both a nitro group and a styryl group, which impart distinct chemical and physical properties. . The nitro group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions.
Propriétés
Numéro CAS |
627511-07-3 |
|---|---|
Formule moléculaire |
C13H10N2O2 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
4-nitro-3-[(E)-2-phenylethenyl]pyridine |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-8-9-14-10-12(13)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+ |
Clé InChI |
CVAXBNLWHFXUNS-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=C(C=CN=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=C(C=CN=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)
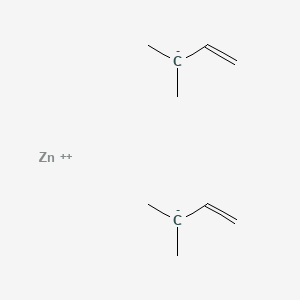
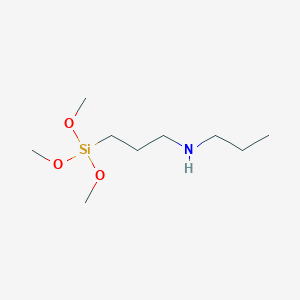
![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)
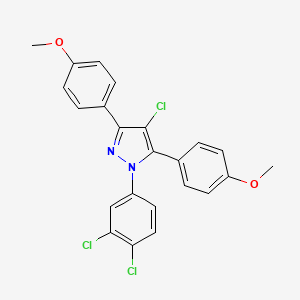


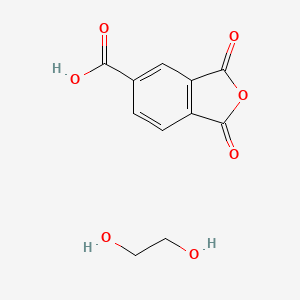
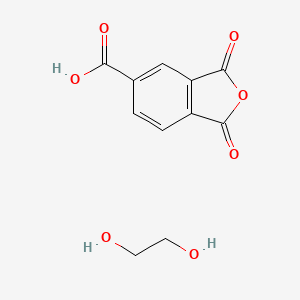
![1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14150263.png)

